1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone
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Overview
Description
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound that features an imidazole ring, a piperidine ring, and a cyclopentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde. The piperidine ring is often prepared via the hydrogenation of pyridine. The final step involves the coupling of these intermediates with a cyclopentylthio group under specific reaction conditions, such as the use of a base like potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or the thioether group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or imidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, reduced thioether derivatives.
Substitution: Alkylated or acylated imidazole and piperidine derivatives.
Scientific Research Applications
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity or altering metal ion homeostasis. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The cyclopentylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclohexylthio)ethanone: Similar structure but with a cyclohexylthio group instead of a cyclopentylthio group.
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(phenylthio)ethanone: Contains a phenylthio group instead of a cyclopentylthio group.
Uniqueness
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylthio group, in particular, may influence the compound’s lipophilicity and metabolic stability, differentiating it from similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c20-16(12-21-15-3-1-2-4-15)19-8-5-14(6-9-19)11-18-10-7-17-13-18/h7,10,13-15H,1-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEJXQDZHMYSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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